molecular formula C19H11Cl2NO3S2 B11138178 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one

5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11138178
M. Wt: 436.3 g/mol
InChI Key: SOPPOOGQGAAMEC-RQZCQDPDSA-N
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Description

The compound 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule characterized by its unique structure, which includes a thiazolone ring, furyl groups, and dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The starting materials often include 2,5-dichlorophenyl compounds and furyl derivatives. The key steps in the synthesis may involve:

    Formation of the thiazolone ring: This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Introduction of the furyl groups: This step may involve the use of furyl aldehydes or furyl ketones in condensation reactions.

    Formation of the final product: The final step often involves the condensation of the intermediate compounds to form the desired thiazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the dichlorophenyl and furyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups.

    Thiazolone derivatives: Compounds with similar thiazolone rings.

    Furyl derivatives: Compounds with similar furyl groups.

Uniqueness

The uniqueness of 5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H11Cl2NO3S2

Molecular Weight

436.3 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H11Cl2NO3S2/c20-11-3-5-15(21)14(8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h1-9H,10H2/b17-9+

InChI Key

SOPPOOGQGAAMEC-RQZCQDPDSA-N

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S

Origin of Product

United States

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